molecular formula C11H8F3N3O2 B5816248 N-(3-ISOXAZOLYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

N-(3-ISOXAZOLYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B5816248
M. Wt: 271.19 g/mol
InChI Key: ULSOADZJCWAILF-UHFFFAOYSA-N
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Description

N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the isoxazole ring and the trifluoromethyl group imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of an isoxazole derivative with a trifluoromethyl-substituted aniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The isoxazole ring and trifluoromethyl group can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]CARBAMATE
  • N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA
  • N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]AMINE

Uniqueness

Compared to similar compounds, N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA may exhibit unique properties such as higher stability, specific binding affinity, and distinct reactivity patterns. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)7-3-1-2-4-8(7)15-10(18)16-9-5-6-19-17-9/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOADZJCWAILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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